molecular formula C7H12N4 B8694122 2-hydrazinyl-N,N-dimethylpyridin-4-amine

2-hydrazinyl-N,N-dimethylpyridin-4-amine

Cat. No.: B8694122
M. Wt: 152.20 g/mol
InChI Key: ITWHMULXKBHUOZ-UHFFFAOYSA-N
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Description

2-hydrazinyl-N,N-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H12N4 It is a derivative of pyridine and contains both hydrazinyl and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N,N-dimethylpyridin-4-amine typically involves the reaction of 4-dimethylaminopyridine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating 4-dimethylaminopyridine with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then refluxed for several hours to complete the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-hydrazinyl-N,N-dimethylpyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N,N-dimethylpyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways. The dimethylamino group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-dimethylaminopyridine: A related compound with similar structural features but lacking the hydrazinyl group.

    2-hydrazinopyridine: Contains the hydrazinyl group but lacks the dimethylamino group.

Uniqueness

This combination of functional groups allows for versatile chemical modifications and interactions .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-hydrazinyl-N,N-dimethylpyridin-4-amine

InChI

InChI=1S/C7H12N4/c1-11(2)6-3-4-9-7(5-6)10-8/h3-5H,8H2,1-2H3,(H,9,10)

InChI Key

ITWHMULXKBHUOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC=C1)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4.5 g (14.22 mmol) of 2-[2-(diphenylmethylidene)hydrazino]-N,N-dimethylpyridin-4-amine in 300 mL of toluene and 80 mL of aqueous 37% hydrochloric acid is heated for 4 hours at 110° C. After cooling to room temperature, the reaction medium is extracted with toluene (3×300 mL). The aqueous phase is diluted with 200 mL of water, neutralized at 0° C. by adding 12N sodium hydroxide solution, and then extracted with DCM (3×150 mL). The organic phases are combined, washed with brine (300 mL) and then dried over Na2SO4, filtered and concentrated under reduced pressure. 1.87 g of 2-hydrazino-N,N-dimethylpyridin-4-amine are obtained in the form of a brown solid, which is used without further purification in the following step.
Name
2-[2-(diphenylmethylidene)hydrazino]-N,N-dimethylpyridin-4-amine
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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